molecular formula C16H18O2 B13682775 2-(Benzyloxy)-1-ethyl-3-methoxybenzene

2-(Benzyloxy)-1-ethyl-3-methoxybenzene

Katalognummer: B13682775
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: GXELWBDDOUFQLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-1-ethyl-3-methoxybenzene is an organic compound with a complex aromatic structure. It is characterized by the presence of a benzene ring substituted with benzyloxy, ethyl, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-ethyl-3-methoxybenzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 2-benzyloxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, ethylbenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-1-ethyl-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and methoxy groups can influence its binding affinity and specificity towards these targets . In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can stabilize or destabilize reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyloxyphenol: Similar structure but lacks the ethyl and methoxy groups.

    2-(Benzyloxy)ethanol: Contains a hydroxyl group instead of the methoxy group.

    2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for benzyl ether synthesis.

Uniqueness

2-(Benzyloxy)-1-ethyl-3-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of the ethyl group enhances its hydrophobicity, while the methoxy group can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications .

Eigenschaften

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

1-ethyl-3-methoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C16H18O2/c1-3-14-10-7-11-15(17-2)16(14)18-12-13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3

InChI-Schlüssel

GXELWBDDOUFQLU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.